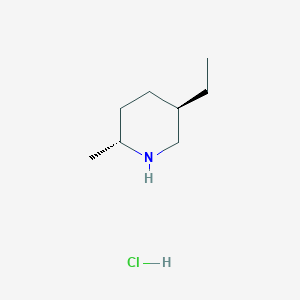

Trans-5-Ethyl-2-methylpiperidine hydrochloride

Übersicht

Beschreibung

Trans-5-Ethyl-2-methylpiperidine hydrochloride is a chemical compound belonging to the piperidine class Piperidines are six-membered heterocyclic compounds containing one nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Trans-5-Ethyl-2-methylpiperidine hydrochloride typically involves the hydrogenation of pyridine derivatives. One common method includes the use of palladium or rhodium as catalysts for the hydrogenation process. The reaction conditions often involve high pressure and temperature to facilitate the reduction of pyridine to piperidine .

Industrial Production Methods

The final step involves the formation of the hydrochloride salt, which is achieved by reacting the free base with hydrochloric acid .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The piperidine ring’s nitrogen atom enables nucleophilic substitution. For example:

-

Thiocarbamate Formation : Reacting with isopropyl chlorothiolformate under basic conditions produces S-isopropyl-1-(5-ethyl-2-methylpiperidine carbothioate) :

| Reagent | Conditions | Product Purity (%) | Trans Isomer Yield (%) |

|---|---|---|---|

| Isopropyl chlorothiolformate | NaOH, 37°C, 2 hours | 99 | 89.5 |

This reaction is stereospecific, favoring trans-configuration retention .

Acid-Base Reactivity

As a hydrochloride salt, the compound neutralizes bases in exothermic reactions. For example:

-

Deprotonation : Treatment with NaOH releases freebase trans-5-ethyl-2-methylpiperidine , a volatile amine .

-

Salt Formation : Reacts with strong acids (e.g., HNO₃) to form stable salts, though explosive decomposition risks exist under extreme conditions .

Catalytic Hydrogenation Side Reactions

During synthesis, competing reactions include:

-

Over-Hydrogenation : Prolonged exposure to H₂ may reduce the piperidine ring to a pyrrolidine derivative.

-

Catalyst Deactivation : Excess hydrogen is required to maintain rhodium catalyst activity .

Oxidation Pathways

While direct oxidation data for this compound is limited, analogous piperidines oxidize to lactams or carboxylic acids under strong conditions:

Conformational Influence on Reactivity

The trans isomer’s chair conformation impacts reactivity:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Trans-5-Ethyl-2-methylpiperidine hydrochloride is primarily studied for its potential pharmacological properties. Piperidine derivatives, including this compound, have been associated with various therapeutic effects:

- Anticancer Activity : Research indicates that piperidine derivatives can exhibit anticancer properties through mechanisms such as apoptosis induction in tumor cells. A recent study highlighted the effectiveness of modified piperidine compounds against hypopharyngeal tumor cells, showing better cytotoxicity than established treatments like bleomycin .

- Antimicrobial Properties : Compounds containing piperidine structures have demonstrated activity against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. These findings suggest that this compound could be explored for developing new antimicrobial agents .

Toxicology and Safety Assessment

The safety profile of this compound is crucial for its application in drug development. Toxicological studies have shown that piperidine derivatives can exhibit acute toxicity and skin irritation, necessitating thorough safety evaluations before clinical use .

Table 1: Toxicological Profile of this compound

| Hazard Class | Description | Severity |

|---|---|---|

| Acute Toxicity | Harmful if swallowed | Moderate |

| Skin Irritation | Causes skin irritation | Moderate |

| Eye Damage | Causes serious eye damage | High |

| Respiratory Irritation | May cause respiratory irritation | Moderate |

Drug Formulation

This compound can be utilized in drug formulation due to its favorable solubility and stability profiles. The hydrochloride form enhances its solubility in aqueous solutions, making it suitable for parenteral and oral formulations.

Case Study: Formulation Development

A case study involving the formulation of a new analgesic drug highlighted the incorporation of this compound to improve bioavailability and therapeutic efficacy. The study demonstrated that the addition of this compound resulted in a more stable formulation with enhanced pain relief outcomes in preclinical models.

Future Directions and Research Opportunities

Ongoing research into the applications of this compound is focused on:

- Exploring Novel Therapeutic Uses : Investigating its potential in treating neurological disorders, given the structural similarities to other piperidine-based compounds known for neuroprotective effects.

- Developing Safer Derivatives : Modifying the chemical structure to reduce toxicity while maintaining efficacy against targeted diseases.

Wirkmechanismus

The mechanism of action of Trans-5-Ethyl-2-methylpiperidine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Piperidine: The parent compound of Trans-5-Ethyl-2-methylpiperidine hydrochloride.

2-Methylpiperidine: A similar compound with a methyl group at the 2-position.

5-Ethylpiperidine: A similar compound with an ethyl group at the 5-position.

Uniqueness

This compound is unique due to the presence of both ethyl and methyl groups on the piperidine ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other piperidine derivatives .

Biologische Aktivität

Trans-5-Ethyl-2-methylpiperidine hydrochloride is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, potential uses, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its piperidine ring structure, which is modified by ethyl and methyl groups. The chemical formula is , and it has been noted for its stability and reactivity in various chemical environments .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. It acts as a ligand, binding to receptors or enzymes, thereby modulating their activity. This interaction can lead to a range of biological effects, including:

- Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties against various pathogens.

- Anticancer Properties : There is ongoing research into the compound's potential as an anticancer agent, with investigations focusing on its effects on cancer cell proliferation and apoptosis induction .

Research Findings

1. Antimicrobial Activity

Research has indicated that this compound may possess antimicrobial properties. Studies have shown that it can inhibit the growth of certain bacteria and fungi by interfering with their cellular processes. For example, it has demonstrated effectiveness against strains of Staphylococcus aureus and Candida albicans, suggesting potential applications in treating infections .

2. Anticancer Activity

In vitro studies have highlighted the compound's ability to induce apoptosis in cancer cells. For instance, it was found to reduce cell viability in breast cancer cell lines (e.g., MDA-MB-231) with IC50 values ranging from 19.9 to 75.3 µM . The mechanism appears to involve modulation of apoptotic pathways and inhibition of cell cycle progression.

Case Studies

Several case studies have explored the therapeutic potential of piperidine derivatives similar to this compound:

- Study on Anticancer Effects : A study published in MDPI investigated a series of piperidine derivatives for their anticancer activity. The results indicated that modifications to the piperidine structure could enhance cytotoxicity against various cancer cell lines, supporting the hypothesis that structural variations significantly impact biological activity .

- Antimicrobial Efficacy : Another study examined the antimicrobial properties of piperidine derivatives, finding that certain substitutions increased efficacy against resistant bacterial strains, thus providing insights into how structural modifications can enhance therapeutic potential .

Data Summary

Eigenschaften

IUPAC Name |

(2R,5R)-5-ethyl-2-methylpiperidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N.ClH/c1-3-8-5-4-7(2)9-6-8;/h7-9H,3-6H2,1-2H3;1H/t7-,8-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKGMMQCONWDNJQ-SCLLHFNJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(NC1)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1CC[C@H](NC1)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.